6-(4-Methylphenyl)-1-oxo-1lambda~5~-pyridazine
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Overview
Description
1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a diketone core flanked by two bis(4-methylphenyl)amino groups, making it a valuable subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4,4’-dimethylbenzidine with acetylacetone under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the diketone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione involves its interaction with various molecular targets. The compound’s diketone core can participate in coordination with metal ions, forming stable complexes. These complexes can then interact with biological macromolecules, influencing their function and activity. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-methoxyphenyl)propane-1,3-dione: Similar structure but with methoxy groups instead of bis(4-methylphenyl)amino groups.
1,3-Bis(4-nitrophenyl)propane-1,3-dione: Contains nitro groups instead of bis(4-methylphenyl)amino groups.
Uniqueness
1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione is unique due to its bis(4-methylphenyl)amino groups, which impart distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and fluorescent probes .
Properties
CAS No. |
922525-22-2 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
6-(4-methylphenyl)-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C11H10N2O/c1-9-4-6-10(7-5-9)11-3-2-8-12-13(11)14/h2-8H,1H3 |
InChI Key |
KAEMOGYOSMALLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=[N+](N=CC=C2)[O-] |
Origin of Product |
United States |
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